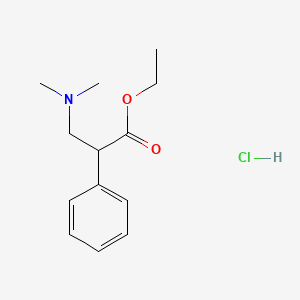

Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride

Descripción general

Descripción

EDC, also known as EDAC or EDCI, is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Molecular Structure Analysis

The molecular structure of EDC includes a carbodiimide functional group, which is crucial for its reactivity .Chemical Reactions Analysis

EDC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond with the release of an isourea by-product .Physical And Chemical Properties Analysis

EDC is a water-soluble compound and is typically employed in the 4.0-6.0 pH range .Aplicaciones Científicas De Investigación

Peptide Synthesis

EDC is commonly used in peptide synthesis. It activates carboxyl groups to conjugate to primary amines, forming amide bonds .

Protein Crosslinking

EDC is used in protein crosslinking to nucleic acids. It forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond .

Preparation of Immunoconjugates

EDC is used in the preparation of immunoconjugates. It can attach haptens to carrier proteins to form immunogens .

Nucleic Acid Labeling

EDC can be used for labeling nucleic acids through 5’ phosphate groups .

Creation of Amine-reactive NHS-esters

EDC is used to create amine-reactive NHS-esters of biomolecules .

6. Structure Assessment of Uracil Nucleobases in RNA Recent work has used EDC to assess the structure state of uracil nucleobases in RNA .

Mecanismo De Acción

Target of Action

Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride, also known as EDC, primarily targets carboxyl groups . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Mode of Action

The interaction of Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride with its targets involves the creation of an activated ester leaving group . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .

Biochemical Pathways

Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride affects the biochemical pathways involved in the formation of amide bonds . It plays a crucial role in facilitating the formation of these bonds, which are essential components of proteins and polypeptides .

Pharmacokinetics

It is known to be water-soluble and is typically employed in the 40-60 pH range . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by factors such as the pH of the environment and the presence of water.

Result of Action

The molecular and cellular effects of Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride’s action primarily involve the formation of amide bonds . This can lead to the creation of proteins and polypeptides, which play crucial roles in various biological processes .

Action Environment

The action, efficacy, and stability of Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride can be influenced by environmental factors such as pH and the presence of water . It is typically employed in the 4.0-6.0 pH range and is water-soluble , suggesting that its activity could be optimal in aqueous environments with a moderately acidic pH.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-4-16-13(15)12(10-14(2)3)11-8-6-5-7-9-11;/h5-9,12H,4,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQFIJAURGRSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)

![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)

![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)

![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)

![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)

![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)

![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)

![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)

![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)